molecular formula C20H22N2O3S B4522756 5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide

5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide

Cat. No.: B4522756
M. Wt: 370.5 g/mol
InChI Key: NDDGVYYRLKXEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.13511374 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Anticancer Activity

    • Thiophene derivatives, including compounds related to 5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide, have been synthesized and evaluated for their anticancer activity. These compounds exhibit good inhibitory activity against several cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
  • Reactions in Heterocyclic Synthesis

    • These compounds are involved in reactions with carbon bases, leading to the synthesis of various nucleosides and glucosylaminothiophenes. This indicates their potential in the field of synthetic organic chemistry and drug development (Fuentes, Molina, & Pradera, 1998).
  • Antimicrobial Activity

    • Certain derivatives have been synthesized and tested for their antimicrobial activities. This includes the study of their reaction mechanisms and the development of new compounds with potential applications in treating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
  • Application in Fluorescence Dyes and Imaging

    • Tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, related to the compound of interest, have been synthesized and shown to possess high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. These compounds have been explored for their potential use in living cell imaging (Chen et al., 2012).
  • Insecticidal Activity

    • Some pyridine derivatives, related to the specified compound, have been synthesized and tested for their toxicity against certain insects, demonstrating potential applications in agriculture and pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
  • Synthesis of Novel Medicinal Agents

    • These compounds have been used in the synthesis of novel medicinal agents, demonstrating a wide range of biological activities. This includes the development of new antimicrobial agents and potential treatments for inflammatory diseases and infections (Almutairi et al., 2018).
  • Synthesis of Polyamides and Photovoltaic Studies

    • The compounds have been used in the synthesis of polyamides and studied for their photovoltaic applications, indicating their potential in materials science and energy production (Kimura, Konno, & Takahashi, 1992).
  • Inhibitory Activities against Acetylcholinesterase

    • Derivatives of these compounds have been explored for their inhibitory activities against acetylcholinesterase, which is crucial in the treatment of conditions like Alzheimer's disease (Zhang et al., 2019).

Properties

IUPAC Name

5-acetyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14(23)18-10-16(13-26-18)20(25)21-17-11-19(24)22(12-17)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10,13,17H,5,8-9,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDGVYYRLKXEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-acetyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.